2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate
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Overview
Description
2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate is an organic compound with the molecular formula C20H30O5. It is characterized by the presence of a dioxane ring and a methoxybenzoate group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate typically involves the reaction of 2-octanol with 4-methoxybenzoic acid in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The dioxane ring and methoxybenzoate group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: Similar in structure due to the presence of a dioxane ring.
Benzpyrimoxan: Contains a dioxanyl group and is used as an insecticide.
Uniqueness
2-Octyl-1,3-dioxan-5-yl 4-methoxybenzoate is unique due to its combination of a long alkyl chain (octyl group) and a methoxybenzoate group, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications in organic synthesis and industrial formulations .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2-octyl-1,3-dioxan-5-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C20H30O5/c1-3-4-5-6-7-8-9-19-23-14-18(15-24-19)25-20(21)16-10-12-17(22-2)13-11-16/h10-13,18-19H,3-9,14-15H2,1-2H3 |
InChI Key |
OTJVAFHTFQWANG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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